molecular formula C9H12O B1251794 Yoshixol

Yoshixol

Cat. No. B1251794
M. Wt: 136.19 g/mol
InChI Key: ZSEVBQPHUVQVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Yoshixol is a natural product found in Chamaecyparis obtusa with data available.

Scientific Research Applications

Antibiotic Mechanism

Yoshixol, derived from the wood oil of Chamaecyparis obtusa (Kiso-Hinoki), exhibits significant antibiotic effects on various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Mycobacterium chelonei, Pseudomonas aureginosa, and Candida albicans. The antibiotic action of Yoshixol involves unique cellular morphological changes like separation of contacted cells, blebbing, and cell size reduction (Koyama et al., 1997).

Antitumor Potential

Yoshixol has shown potential as an antitumor agent. Studies have demonstrated its effectiveness in inducing apoptosis-like cell death in cancer cell lines, including HeLa cells and B16 melanoma cells. It leads to DNA fragmentation, cell separation, granulation, and size reduction in tumor cells, suggesting its utility in cancer treatment (Koyama et al., 1997), (Koyama et al., 1999).

Antileukemic Activity

The antileukemic effects of Yoshixol have been explored, showing that it inhibits the proliferation of L1210 leukemic cells. This effect is coupled with induction of apoptosis-like cell death, DNA fragmentation, and minimal cell leakage. Additionally, Yoshixol's role in immunotherapy as a tumor vaccine is also being investigated, offering a novel approach to leukemia treatment (Tanaka et al., 1999).

properties

Product Name

Yoshixol

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

4,4-dimethyl-6-methylidenecyclohex-2-en-1-one

InChI

InChI=1S/C9H12O/c1-7-6-9(2,3)5-4-8(7)10/h4-5H,1,6H2,2-3H3

InChI Key

ZSEVBQPHUVQVFD-UHFFFAOYSA-N

SMILES

CC1(CC(=C)C(=O)C=C1)C

Canonical SMILES

CC1(CC(=C)C(=O)C=C1)C

synonyms

4,4-dimethyl-6-methylene-2-cyclohexen-1-one
Yoshixol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.